2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one
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Overview
Description
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one is an organic compound that belongs to the class of benzodioxins This compound is characterized by its unique structure, which includes a benzene ring fused to a dioxin ring with two hydroxyl groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one typically involves the reaction of catechol (1,2-dihydroxybenzene) with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzodioxin structure. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to catalyze the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to a specific temperature to promote the cyclization reaction, and the product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated benzodioxins.
Scientific Research Applications
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzodioxin ring can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one: Known for its role in plant defense mechanisms.
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: Similar structure but with different substituents, leading to distinct chemical properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-:
Uniqueness
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one is unique due to its specific arrangement of hydroxyl groups and the dioxin ring structure, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
194283-23-3 |
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Molecular Formula |
C8H6O5 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2,6-dihydroxy-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H6O5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3,8-9,11H |
InChI Key |
SPYKQXPCEVNLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)OC(O2)O |
Origin of Product |
United States |
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